Cas no 15850-82-5 (4-propoxy-1,3-benzothiazol-2-amine)

4-Propoxy-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by the presence of a propoxy substituent at the 4-position and an amine group at the 2-position of the benzothiazole core. This compound is of interest in medicinal and agrochemical research due to its potential as a building block for heterocyclic synthesis. The propoxy group enhances lipophilicity, which may improve membrane permeability in bioactive applications. Its structural features make it a versatile intermediate for the development of pharmaceuticals, particularly in the design of kinase inhibitors or antimicrobial agents. The benzothiazole scaffold is known for its stability and electronic properties, contributing to its utility in drug discovery and material science applications.
4-propoxy-1,3-benzothiazol-2-amine structure
15850-82-5 structure
Product Name:4-propoxy-1,3-benzothiazol-2-amine
CAS No:15850-82-5
MF:C10H12N2OS
MW:208.280080795288
CID:121223
PubChem ID:33785612
Update Time:2025-06-08

4-propoxy-1,3-benzothiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Benzothiazolamine,4-propoxy-
    • Benzothiazole, 2-amino-4-propoxy- (8CI)
    • 4-propoxy-1,3-benzothiazol-2-amine
    • 15850-82-5
    • Z3074331034
    • AKOS009252017
    • EN300-1709723
    • 4-Propoxy-2-benzothiazolamine
    • DTXSID801306944
    • 4-Propoxybenzo[d]thiazol-2-amine
    • Inchi: 1S/C10H12N2OS/c1-2-6-13-7-4-3-5-8-9(7)12-10(11)14-8/h3-5H,2,6H2,1H3,(H2,11,12)
    • InChI Key: FSLHSKIKASSMOB-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC2=C1C=CC=C2OCCC

Computed Properties

  • Exact Mass: 208.06716
  • Monoisotopic Mass: 208.067
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76.4A^2
  • XLogP3: 2.9

Experimental Properties

  • PSA: 48.14

4-propoxy-1,3-benzothiazol-2-amine Pricemore >>

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Chemenu
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